molecular formula C10H12O4 B2596417 4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid CAS No. 575462-25-8

4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid

Cat. No.: B2596417
CAS No.: 575462-25-8
M. Wt: 196.202
InChI Key: OTWYAVWSDOKNFY-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid is a bicyclic organic compound featuring a tetrahydrobenzofuran core substituted with a carboxylic acid group at position 2, a hydroxyl group at position 4, and a methyl group at position 3. Such derivatives are often investigated for pharmacological applications, including enzyme inhibition or as synthetic intermediates .

Properties

IUPAC Name

4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h6,11H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWYAVWSDOKNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(CCC2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is a common method for preparing benzofuran derivatives . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective reagents and catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzofuran ketones, while reduction of the carboxylic acid group can produce benzofuran alcohols .

Scientific Research Applications

Chemical Profile

  • IUPAC Name : 4-hydroxy-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.2 g/mol
  • CAS Number : 575462-25-8

Antimicrobial Properties

Research has shown that derivatives of benzofurancarboxylic acids exhibit significant antimicrobial activity. In a study evaluating several derivatives, compounds demonstrated effectiveness against Gram-positive bacteria and fungi. Specifically, certain derivatives showed minimal inhibitory concentrations (MIC) as low as 100 μg/mL against Candida species .

CompoundActivityMIC (μg/mL)
IIIAntimicrobial (Gram-positive)50 - 200
VIAntifungal (C. albicans)100
IIIAntifungal (C. parapsilosis)100

Anti-inflammatory Potential

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that certain benzofuran derivatives may inhibit inflammatory pathways, making them candidates for further investigation in treating inflammatory diseases.

Drug Development

The unique structure of 4-hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid positions it as a promising scaffold for drug development. Its derivatives can be modified to enhance potency and selectivity against specific biological targets.

Case Studies

  • Antimicrobial Activity Study : A comprehensive evaluation of the antimicrobial properties of various benzofurancarboxylic acid derivatives demonstrated that modifications can lead to enhanced activity against resistant strains of bacteria and fungi .
  • Inflammation Model : In vitro studies have indicated that certain derivatives can reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for potential therapeutic action in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The benzofuran ring structure contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and three structurally related molecules:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications
4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid (Target) C9H12O4 (inferred) ~196.19 (estimated) Not specified 4-hydroxy, 3-methyl Likely pharmacological research or intermediates (based on analogs)
(4E)-4-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid C9H9NO4 195.17 380574-77-6 4-hydroxyimino Pharmacological intermediates; potential nitrosative stress studies
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) C9H8O4 180.16 331-39-5 3,4-dihydroxyphenyl, acrylic acid Antioxidant, anti-inflammatory agent; used in supplements and cosmetics
4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid C12H18O4 (inferred) ~226.27 (estimated) 585556-40-7 4-hydroxy, 3-methyl, 6,6-dimethyl Pharmaceutical standards, custom synthesis

Key Research Findings

Substituent Impact on Reactivity: The hydroxyimino group in (4E)-4-(Hydroxyimino)-... introduces nitrogen-based reactivity, making it distinct from the purely oxygenated target compound. This group may facilitate chelation or redox activity in pharmacological contexts . Caffeic acid’s conjugated dihydroxyphenyl and acrylic acid groups confer strong antioxidant properties, which are absent in the tetrahydrobenzofuran derivatives due to their saturated bicyclic structure .

Synthetic Utility :

  • Tetrahydrobenzofuran carboxylic acids are frequently used as scaffolds for synthesizing complex molecules, such as beta-lactam antibiotics (e.g., structures in ). The target compound’s hydroxyl and methyl groups may allow regioselective modifications for drug development .

Biological Activity

4-Hydroxy-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid (CAS No. 575462-25-8) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its anticancer effects, antioxidant activity, and other pharmacological implications.

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.2 g/mol
  • IUPAC Name : 4-hydroxy-3-methyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
  • Purity : ≥95% .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Against Tumor Cells :
    • A derivative of this compound exhibited selective cytotoxicity against tumorigenic cell lines. This property was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells .
    • In a comparative study, a modified version of the compound showed similar potency to existing anticancer agents but with improved stability in biological systems .
  • Mechanism of Action :
    • The compound appears to interfere with cellular pathways involved in cancer progression. It has been suggested that the structural characteristics of the benzofuran moiety enhance its interaction with biological targets related to cancer cell proliferation and survival .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated:

  • Free Radical Scavenging :
    • The compound has shown significant activity in scavenging free radicals, which are implicated in oxidative stress and various diseases including cancer and neurodegenerative disorders. Its ability to donate electrons and neutralize free radicals contributes to its protective effects against cellular damage .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects:

  • Protection Against Neurodegeneration :
    • Studies suggest that this compound may protect neuronal cells from oxidative damage, which is critical in conditions such as Alzheimer's disease. This protective effect is hypothesized to stem from its antioxidant capabilities and ability to modulate inflammatory responses in neural tissues .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated selective cytotoxicity against tumorigenic cell lines; potential for use as an anticancer agent.
Antioxidant PropertiesSignificant free radical scavenging ability; potential protective effects against oxidative stress-related diseases.
NeuroprotectionSuggested neuroprotective effects through antioxidant action; potential implications for neurodegenerative disease treatment.

Q & A

Q. Which in silico methods predict metabolic pathways and drug interactions?

  • Methodological Answer : Use tools like SwissADME or GLORYx to predict Phase I/II metabolism. Molecular docking (AutoDock Vina) assesses interactions with CYP450 isoforms. Validate predictions with hepatic microsome assays and UPLC-MS metabolite profiling .

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